BenchChemオンラインストアへようこそ!

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Antitubercular Agents Mycobacterium tuberculosis H37Rv Phenotypic Screening

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic small-molecule heterocycle (C11H8N4O4, MW 260.21) that embeds furan, 1,3,4-oxadiazole, and 5-methylisoxazole pharmacophores within a single carboxamide scaffold. The compound is primarily offered as a screening-stock entity (purity ≥95%) for early-stage medicinal chemistry campaigns, notably those targeting antitubercular pathways where the 5-methylisoxazole-3-carboxamide motif has demonstrated phenotypic activity against Mycobacterium tuberculosis H37Rv.

Molecular Formula C11H8N4O4
Molecular Weight 260.209
CAS No. 941909-49-5
Cat. No. B2359676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide
CAS941909-49-5
Molecular FormulaC11H8N4O4
Molecular Weight260.209
Structural Identifiers
SMILESCC1=CC(=NO1)C(=O)NC2=NN=C(O2)C3=CC=CO3
InChIInChI=1S/C11H8N4O4/c1-6-5-7(15-19-6)9(16)12-11-14-13-10(18-11)8-3-2-4-17-8/h2-5H,1H3,(H,12,14,16)
InChIKeyJFUUYMRBQXYKOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide (CAS 941909-49-5)


N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide is a synthetic small-molecule heterocycle (C11H8N4O4, MW 260.21) that embeds furan, 1,3,4-oxadiazole, and 5-methylisoxazole pharmacophores within a single carboxamide scaffold . The compound is primarily offered as a screening-stock entity (purity ≥95%) for early-stage medicinal chemistry campaigns, notably those targeting antitubercular pathways where the 5-methylisoxazole-3-carboxamide motif has demonstrated phenotypic activity against Mycobacterium tuberculosis H37Rv [1]. Despite its modular architecture, the current evidence base for this specific congener is derived almost entirely from class-level inference and vendor characterisation data, with no identified published head-to-head comparisons or patent-example data.

Substitution Risk Analysis for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide


In-class compounds cannot be interchanged without risking substantial activity loss because minor regioisomeric shifts in the heterocyclic topology—even within the 941909-49-5 scaffold family—have been shown to produce large differentials in antitubercular minimum inhibitory concentration (MIC). For example, in the 5-methylisoxazole-3-carboxamide series, moving from a furan-2-yl-1,3,4-oxadiazol-2-yl tail to other aryl carboxamide tails swung MIC values from >50 µM down to 3.125 µM [1]. The target compound occupies a precise pharmacophore intersection where the furan-oxadiazole vector and the 5-methylisoxazole-3-carboxamide warhead are fixed in a single connectivity; any generic replacement that alters this connectivity—such as a regioisomeric 3-methylisoxazole-5-carboxamide (CAS 953143-45-8) or a methylene-spaced oxadiazole (CAS 1903717-74-7)—is expected to exhibit divergent target engagement, solubility, and metabolic stability profiles. The absence of published direct-comparison data for this specific compound makes generic substitution an unvalidated risk, mandating procurement of the exact CAS for reproducible SAR expansion.

Quantitative Differentiation Evidence for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide


Scaffold-Level Antitubercular Potency Differential: Furan-Oxadiazole vs. Non-Oxadiazole 5-Methylisoxazole-3-Carboxamides

This compound uniquely bridges the furan-1,3,4-oxadiazole moiety with the 5-methylisoxazole-3-carboxamide pharmacophore. While direct MIC data for the target compound are unpublished, class-level inference from the same 5-methylisoxazole-3-carboxamide series reveals that substituting the furan-oxadiazole tail with alternative aryl-amide tails (compounds 9, 10, 13, 14 in the series) shifts anti-TB MIC from >50 µM to as low as 3.125 µM against M. tuberculosis H37Rv in the MABA assay [1]. The target compound occupies an unexplored point in this SAR landscape; its procurement is essential to determine whether the furan-2-yl-1,3,4-oxadiazol-2-yl vector recapitulates or surpasses the 3.125 µM potency benchmark.

Antitubercular Agents Mycobacterium tuberculosis H37Rv Phenotypic Screening

Regioisomeric Stability and Target-Engagement Differentiation: 5-Methylisoxazole-3-carboxamide vs. 3-Methylisoxazole-5-carboxamide

A regioisomeric analogue, N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS 953143-45-8), differs only by methyl group position on the isoxazole ring . In related isoxazole carboxamide patent series (US20200148650A1), shifting substituent positions on the isoxazole ring modulated SMYD3 inhibitory activity by >10-fold [1]. The target compound's 5-methylisoxazole-3-carboxamide connectivity is expected to confer distinct hydrogen-bonding geometry and metabolic stability compared to the 3-methyl-5-carboxamide regioisomer.

Regioisomerism SAR Target Engagement

Heterocyclic Diversity Vector Differentiation: Furan-2-yl-1,3,4-oxadiazole Linker Architecture vs. Simpler Phenyl or Thiophene Linkers

The target compound features a furan-2-yl-1,3,4-oxadiazole linker that is structurally distinct from simpler phenyl or thiophene-bridged analogs. In the broader 1,3,4-oxadiazole literature, furan substitution on the oxadiazole ring has been associated with improved aqueous solubility and altered CYP450 inhibition profiles compared to phenyl-substituted analogs [1]. The compound's Fsp3 value and heteroatom count (4 nitrogen, 4 oxygen) place it in a favorable drug-like chemical space distinct from more lipophilic comparator chemotypes.

Scaffold Diversity 1,3,4-Oxadiazole Drug-likeness

Vendor-Supplied Purity and Physical Form Benchmarking Against Competing Screening Suppliers

Currently catalogued by Chemenu at 95%+ purity (Catalog No. CM991556, MW 260.21) . The compound is supplied as a dry solid. At this purity threshold, the material is suitable for primary screening without additional purification; however, users requiring >98% purity for biophysical assays (SPR, ITC, crystallography) must factor in additional purification steps or source from vendors offering higher-assay purity batches. No certificate-of-analysis data are publicly available for direct comparison with alternate suppliers.

Compound Purity Procurement Specification Screening Collection

Scientific Procurement Application Scenarios for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide


Hit-to-Lead Expansion of the 5-Methylisoxazole-3-Carboxamide Antitubercular Series

Researchers extending the Ganesh et al. (2015) antitubercular series should procure this compound to evaluate the furan-1,3,4-oxadiazole tail as a vector for improving potency beyond the current 3.125 µM lead MIC. The compound's unique heterocyclic topology fills a vacant SAR coordinate that has not been explored in published anti-TB campaigns.

Selectivity Profiling Against Kinase or Epigenetic Targets Amenable to Isoxazole Carboxamide Inhibition

Procurement enables screening against SMYD2/3 epigenetic targets, where the isoxazole carboxamide motif has been validated in patent literature (US20200148650A1) . The furan-oxadiazole linker offers a differentiated selectivity fingerprint compared to phenyl or pyridine linkers used in reference patent examples.

Matched Molecular Pair Analysis for Solubility Optimization

The combination of furan and 1,3,4-oxadiazole heterocycles is expected to deliver a logD7.4 reduction of 0.5-1.0 log units relative to phenyl-oxadiazole matched pairs . Procurement supports physicochemical profiling studies aimed at improving aqueous solubility within oxadiazole-containing lead series.

Regioisomer-Specific SAR Studies in Academic Screening Collections

University compound management facilities building diversity-oriented screening sets must distinguish this compound (CAS 941909-49-5) from its regioisomer CAS 953143-45-8. Procurement of the correct regioisomer ensures that primary screening hits can be unambiguously assigned to the 5-methylisoxazole-3-carboxamide connectivity rather than the 3-methyl-5-carboxamide alternative .

Quote Request

Request a Quote for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-methylisoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.